2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one
CAS No.: 2549019-96-5
Cat. No.: VC11822762
Molecular Formula: C24H30N8O
Molecular Weight: 446.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549019-96-5 |
|---|---|
| Molecular Formula | C24H30N8O |
| Molecular Weight | 446.5 g/mol |
| IUPAC Name | 2-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone |
| Standard InChI | InChI=1S/C24H30N8O/c1-20-26-22(18-23(27-20)32-9-5-8-25-32)30-12-10-28(11-13-30)19-24(33)31-16-14-29(15-17-31)21-6-3-2-4-7-21/h2-9,18H,10-17,19H2,1H3 |
| Standard InChI Key | JAFKRBCWILNUDS-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)CC(=O)N3CCN(CC3)C4=CC=CC=C4)N5C=CC=N5 |
| Canonical SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)CC(=O)N3CCN(CC3)C4=CC=CC=C4)N5C=CC=N5 |
Introduction
Chemical Composition and Structural Analysis
Molecular Identity and Nomenclature
The compound’s systematic IUPAC name, 2-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone, reflects its intricate structure. Its molecular formula, C24H30N8O, corresponds to a molecular weight of 446.5 g/mol and a CAS registry number of 2549019-96-5. The SMILES notation, CC1=NC(=CC(=N1)N2CCN(CC2)CC(=O)N3CCN(CC3)C4=CC=CC=C4)N5C=CC=N5, provides a linear representation of its connectivity, emphasizing the pyrimidine core substituted with methyl and pyrazole groups, linked via piperazine rings to a phenylpiperazine-acetyl moiety.
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| CAS Number | 2549019-96-5 |
| Molecular Formula | C24H30N8O |
| Molecular Weight | 446.5 g/mol |
| IUPAC Name | 2-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone |
| SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)CC(=O)N3CCN(CC3)C4=CC=CC=C4)N5C=CC=N5 |
Structural Features and Functional Groups
The molecule’s architecture combines three critical heterocyclic systems:
-
Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, substituted at C4 with a piperazine group and at C6 with a pyrazole ring.
-
Piperazine Linkers: Two piperazine moieties facilitate conformational flexibility and hydrogen bonding, enhancing binding affinity to biological targets.
-
Phenylpiperazine-Acetyl Group: A phenyl-substituted piperazine linked to a ketone group introduces hydrophobic and electronic interactions critical for receptor engagement.
Synthesis and Characterization
Synthetic Pathways
While detailed synthetic protocols remain proprietary, generalized routes involve multi-step reactions:
-
Pyrimidine Formation: Condensation of methylguanidine with β-keto esters yields the 2-methylpyrimidine scaffold, followed by nitration and reduction to introduce the pyrazole group.
-
Piperazine Coupling: Nucleophilic aromatic substitution or Buchwald-Hartwig amination attaches piperazine to the pyrimidine C4 position.
-
Acetylation: Reaction of the secondary amine in piperazine with chloroacetyl chloride forms the ketone bridge to the phenylpiperazine group.
Analytical Characterization
Critical analytical data include:
-
NMR Spectroscopy: 1H and 13C NMR confirm substituent positions and piperazine connectivity.
-
Mass Spectrometry: High-resolution MS validates the molecular ion peak at m/z 446.5.
-
HPLC Purity: Reverse-phase HPLC typically shows ≥95% purity, essential for pharmacological studies.
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its piperazine and pyrazole groups, conferring moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) but limited aqueous solubility. Stability studies under ambient conditions suggest susceptibility to hydrolysis at the ketone group under strongly acidic or basic conditions.
Thermodynamic Parameters
-
Melting Point: Estimated >200°C based on analogous piperazine derivatives.
-
LogP: Predicted logP of 2.8 (via XLogP3) indicates moderate lipophilicity, balancing membrane permeability and solubility.
Future Research Directions
Optimization Strategies
-
Bioisosteric Replacement: Substituting the pyrazole with triazole may enhance metabolic stability.
-
Prodrug Development: Esterification of the ketone could improve oral bioavailability.
Clinical Translation
-
Toxicology Studies: Acute and chronic toxicity profiling in rodent models.
-
Formulation Science: Nanoemulsions or cyclodextrin complexes to address solubility limitations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume